Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-
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Overview
Description
Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- is a complex organic compound with a variety of functional groups, including chloro, methoxy, nitro, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- involves multiple steps, starting with the preparation of the core benzenesulfonamide structureThe final step involves the coupling of the sulfonamide group with the propylamino carbonyl moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes rigorous control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other substituents through electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted benzenesulfonamides .
Scientific Research Applications
Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)-benzenesulfonamide: Similar structure but different functional groups.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Shares the core structure but lacks the nitro and propylamino groups.
Uniqueness
Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
81514-34-3 |
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Molecular Formula |
C19H23ClN4O8S2 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
1-[4-[2-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-propylurea |
InChI |
InChI=1S/C19H23ClN4O8S2/c1-3-9-21-19(25)23-33(28,29)14-6-4-13(5-7-14)8-10-22-34(30,31)18-11-15(20)16(24(26)27)12-17(18)32-2/h4-7,11-12,22H,3,8-10H2,1-2H3,(H2,21,23,25) |
InChI Key |
NJYMKLHVHBAXLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
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